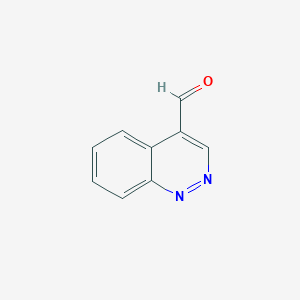

Cinnoline-4-carbaldehyde

Übersicht

Beschreibung

“Cinnoline-4-carbaldehyde” is a chemical compound with the molecular formula C9H6N2O . It is used as a structural subunit of many compounds with interesting pharmaceutical properties .

Synthesis Analysis

The synthesis of cinnoline and its derivatives has been extensively discussed in many papers . A proficient microwave-assisted method to access bioactive molecules of cinnoline derivatives by the reaction of 4-Alkylpyridazine and nitrostyrene in dioxane/piperidine at 100 °C was presented by Hameed et al .

Molecular Structure Analysis

The cinnoline nucleus is a very important bicyclic heterocycle. It is a six-membered ring system with two nitrogen atoms, an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine .

Chemical Reactions Analysis

Cinnoline derivatives are prepared by a limited number of reactions . These often involve hazardous diazonium intermediates that are prepared via standard diazotization processes .

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Cinnoline-4-carbaldehyde Applications

Cinnoline-4-carbaldehyde is a compound that belongs to the cinnoline family, which are fused N-heterocyclic compounds. These compounds have been extensively utilized in various fields due to their significant pharmacological properties. Below is a detailed analysis of the unique applications of Cinnoline-4-carbaldehyde in scientific research, divided into distinct sections for clarity.

Synthesis of Pharmacologically Active Compounds: Cinnoline derivatives, including Cinnoline-4-carbaldehyde, are pivotal in the synthesis of pharmacologically active compounds. They serve as key intermediates in the development of drugs with a wide range of biological activities. The versatility of these compounds allows for the creation of innovative therapeutic agents and chemical probes .

Antimicrobial Agents: The structural framework of Cinnoline-4-carbaldehyde is conducive to the development of antimicrobial agents. Research has shown that cinnoline derivatives exhibit a broad spectrum of antimicrobial properties, making them valuable in the fight against infectious diseases .

Antitumor Activity: Cinnoline compounds have been identified as potential antitumor agents. Cinnoline-4-carbaldehyde can be functionalized to target specific pathways in cancer cells, offering a promising avenue for cancer therapy research .

Anti-malarial Drugs: Cinnoline-4-carbaldehyde derivatives have been used in the synthesis of anti-malarial drugs. The quinoline core structure is a common feature in many anti-malarial compounds, such as chloroquine and mefloquine, highlighting the importance of cinnoline derivatives in medicinal chemistry .

Agricultural Chemicals: In agriculture, cinnoline derivatives are explored for their potential use as pesticides and herbicides. The unique properties of Cinnoline-4-carbaldehyde can be harnessed to develop compounds that protect crops from pests and diseases .

Neurotransmitter Modulation: Cinnoline derivatives have shown potential in modulating neurotransmitter activity. This application is particularly relevant in the development of treatments for neurological disorders, where Cinnoline-4-carbaldehyde can play a role in synthesizing compounds that affect neurotransmitter systems .

Energy Carrier Synthesis: The heterocyclic nature of Cinnoline-4-carbaldehyde makes it suitable for the synthesis of energy carriers like ATP and ADP analogs. These analogs can be used in biochemical studies to understand energy transfer mechanisms .

Synthetic Organic Chemistry: Cinnoline-4-carbaldehyde is also used as a building block in synthetic organic chemistry. Its reactivity allows chemists to construct complex molecules for various applications, ranging from material science to nanotechnology .

Zukünftige Richtungen

Cinnoline derivatives are extensively utilized as valuable entities for the expansion of pharmacologically significant agents . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Therefore, future research may focus on designing innovative cinnoline derivatives and exploring their potential applications .

Wirkmechanismus

Target of Action

Cinnoline-4-carbaldehyde is a derivative of cinnoline, a type of fused N-heterocyclic compound . These compounds are known to have a broad range of biological properties and are used as synthetic intermediates, potential drug candidates, and chemical probes . .

Mode of Action

It’s known that cinnoline derivatives exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities

Biochemical Pathways

Cinnoline-4-carbaldehyde, as a cinnoline derivative, is part of a larger group of compounds known as N-heterocyclic compounds. These compounds play an essential role in natural systems and are involved in various biochemical pathways . .

Pharmacokinetics

It’s known that the development of cinnoline-based molecules contributes significantly to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .

Result of Action

Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities

Action Environment

It’s known that the synthesis of cinnoline derivatives can be influenced by various factors, including the reaction environment .

Eigenschaften

IUPAC Name |

cinnoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-5-10-11-9-4-2-1-3-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORTZCFBTFGJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595633 | |

| Record name | Cinnoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnoline-4-carbaldehyde | |

CAS RN |

90418-57-8 | |

| Record name | Cinnoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)

![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)

![3-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1602770.png)